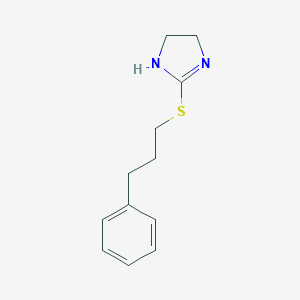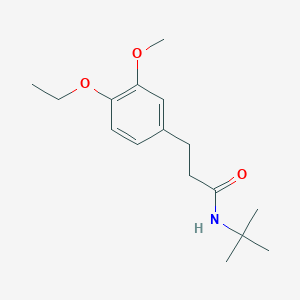![molecular formula C24H30N4O4S B241102 N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide](/img/structure/B241102.png)
N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in various preclinical studies. It is believed to have potential therapeutic applications in the treatment of various types of cancers, autoimmune diseases, and inflammatory disorders.
作用機序
N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide works by inhibiting the activity of various kinases, including BTK, ITK, and JAK3. These kinases are known to play crucial roles in the development and progression of various diseases, including cancer and autoimmune diseases. By inhibiting these kinases, N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide blocks the signaling pathways that are responsible for the growth and survival of cancer cells and the activation of immune cells.
生化学的および生理学的効果
N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide has been shown to have potent biochemical and physiological effects in various preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, induce apoptosis, and inhibit the activation of immune cells. It has also been shown to have potent anti-inflammatory effects in various animal models of autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide is its potent inhibitory effects on various kinases, which makes it a promising candidate for the treatment of various diseases. However, one of the limitations of N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide is its potential toxicity, which needs to be further evaluated in clinical trials.
将来の方向性
There are several future directions for the research on N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide. One of the main areas of focus is the evaluation of its efficacy and safety in clinical trials. Another area of focus is the identification of biomarkers that can predict the response to N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide. Additionally, the combination of N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide with other targeted therapies is also being explored as a potential treatment strategy for various types of cancers and autoimmune diseases.
合成法
The synthesis of N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide involves the reaction of 2-phenylethylamine with 4-ethylpiperazine in the presence of a coupling agent. The resulting product is then reacted with 3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoic acid to form N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide. The entire process is carried out under controlled conditions, and the purity of the final product is ensured through various analytical techniques.
科学的研究の応用
N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide has been extensively studied in preclinical models, and the results have been promising. It has shown potent inhibitory effects on various kinases, including BTK, ITK, and JAK3, which are known to play crucial roles in the development and progression of various diseases. N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide has been shown to inhibit the growth of various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. It has also been shown to have potent anti-inflammatory effects in various animal models of autoimmune diseases.
特性
製品名 |
N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
|---|---|
分子式 |
C24H30N4O4S |
分子量 |
470.6 g/mol |
IUPAC名 |
N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
InChI |
InChI=1S/C24H30N4O4S/c1-2-26-12-14-27(15-13-26)22(19-7-4-3-5-8-19)18-25-24(30)20-9-6-10-21(17-20)28-23(29)11-16-33(28,31)32/h3-10,17,22H,2,11-16,18H2,1H3,(H,25,30) |
InChIキー |
QNAJBJCPUUVSSD-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)N3C(=O)CCS3(=O)=O)C4=CC=CC=C4 |
正規SMILES |
CCN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)N3C(=O)CCS3(=O)=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B241023.png)
![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
![4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)


![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)
![2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid](/img/structure/B241060.png)

![2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B241080.png)

![6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B241085.png)